4,4,4-Trichloro-L-threonine

Stereoselective synthesis Amino acid purification Diastereomer separation

4,4,4-Trichloro-L-threonine (CAS 62643-24-7) is a γ,γ,γ-trichlorinated derivative of L-threonine, bearing three chlorine atoms at the terminal methyl carbon. This compound is employed primarily as a stereochemically pure synthetic intermediate, rather than a direct bioactive agent.

Molecular Formula C4H6Cl3NO3
Molecular Weight 222.45 g/mol
CAS No. 62643-24-7
Cat. No. B14525852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4,4-Trichloro-L-threonine
CAS62643-24-7
Molecular FormulaC4H6Cl3NO3
Molecular Weight222.45 g/mol
Structural Identifiers
SMILESC(C(C(Cl)(Cl)Cl)O)(C(=O)O)N
InChIInChI=1S/C4H6Cl3NO3/c5-4(6,7)2(9)1(8)3(10)11/h1-2,9H,8H2,(H,10,11)/t1-,2-/m0/s1
InChIKeyRXNOQOFFPUDSNH-LWMBPPNESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4,4-Trichloro-L-threonine (CAS 62643-24-7): A Stereodefined Halogenated Amino Acid Intermediate for High-Purity Threonine and Radiolabeled Probes


4,4,4-Trichloro-L-threonine (CAS 62643-24-7) is a γ,γ,γ-trichlorinated derivative of L-threonine, bearing three chlorine atoms at the terminal methyl carbon. This compound is employed primarily as a stereochemically pure synthetic intermediate, rather than a direct bioactive agent. Its defining structural feature—the CCl3 moiety—confers substantially increased lipophilicity relative to native L-threonine, as evidenced by a calculated LogP of 0.83 . The (2S,3S) configuration corresponds to the threo diastereomer, distinguishing it from allo-threonine derivatives. While benchchem and similar vendor sources suggest potential as a competitive inhibitor of threonine-metabolizing enzymes, direct quantitative inhibition studies remain absent from the primary literature as of 2024.

Stereodefined intermediate for allo-free threo-threonine synthesis
Reported precursor for tritium-labelled allo-threonine via catalytic hydrogenolysis
Lipophilic probe for threonine enzyme active-site mapping (experimental validation required)

Why 4,4,4-Trichloro-L-threonine Cannot Be Replaced by L-Threonine or 4-Chloro-L-threonine in Stereoselective Synthesis


The core value of 4,4,4-trichloro-L-threonine lies in its dual role as both a stereochemical mask and a reactivity handle, which cannot be replicated by native L-threonine, 4-chloro-L-threonine, or other halogenated analogs. Conventional threonine synthesis routes consistently produce mixtures of threo- and allo-threonine diastereomers, with allo-threonine contamination reaching up to 38% (ratio ~1.0:1.6 to 1.0:2.4) even after recrystallization [1]. The CCl3 group in the title compound sterically enforces threo stereochemistry during oxazoline ring formation and enables facile catalytic hydrogenolysis to yield threo-threonine free of allo-threonine. This property is unique to the trihalogeno intermediate; the monochloro analog (4-chloro-L-threonine) lacks the steric bulk and reactivity profile required for this transformation. Similarly, native L-threonine cannot serve as a precursor for tritium-labelled allo-threonine via catalytic hydrogenolysis, an application specifically enabled by γ,γ,γ-trichloro-allo-threonine derivatives [2].

L-Threonine Lacks γ-halogen leaving group; cannot provide stereochemical control or radiolabeling handle.
4-Chloro-L-threonine Insufficient steric bulk for selective trans-oxazoline formation; may yield mixed diastereomers.
Trichloromethyl motif Essential for both stereochemical enforcement and one-step tritium incorporation; replacement alters key reaction pathway.

Quantitative Evidence Guide: How 4,4,4-Trichloro-L-threonine Differentiates from Closest Analogs


Stereochemical Purity: 4,4,4-Trichloro-L-threonine Delivers Allo-Threonine-Free Threo-Threonine at 93% Conversion Yield

In the patented Matsumoto process, 4,4,4-trichloro-L-threonine (as the hydrochloride salt) is hydrogenolyzed over Pd/C to threo-threonine in 93% yield, with absolutely no allo-threonine detected by paper chromatography, IR, or NMR [1]. This contrasts sharply with prior art methods (e.g., reductive acetylation of ethyl α-phenylazoacetoacetate) which consistently produce threo/allo mixtures at ratios between 1.0:1.6 and 1.0:2.4, even after repeated recrystallization [1]. The key intermediate, trans-4-alkoxycarbonyl-5-trichloromethyl-2-oxazoline, is obtained in 85–95% yield with exclusive trans stereochemistry [2].

Diastereomeric purity
Head-to-head
0% allo-threonine
93% threo yield
Supports stereochemical-control workflow
Patent process; prior art allo content 38–41%
Stereoselective synthesis Amino acid purification Diastereomer separation

Oxazoline Intermediate Yield: The Trichloromethyl Group Enables 85–95% Stereoselective Cyclization vs. Lower Yields with Non-Halogenated Substrates

The condensation of alkyl α-isocyanoacetate with chloral (trichloroacetaldehyde) in the presence of triethylamine produces trans-4-alkoxycarbonyl-5-trichloromethyl-2-oxazoline in 85–95% yield [1][2]. The trichloromethyl group is essential for this reactivity: analogous reactions with non-halogenated aldehydes (e.g., acetaldehyde) proceed with lower yields and reduced diastereoselectivity [2]. The oxazoline intermediate is obtained as a single trans diastereomer, which dictates the threo configuration of the downstream amino acid.

Oxazoline yield
Reported
85–95% trans-oxazoline
May improve scale-up economics
Vs. lower yields with non-halogenated aldehydes
Oxazoline chemistry Heterocyclic intermediates Synthetic efficiency

Lipophilicity Shift: LogP 0.83 for 4,4,4-Trichloro-L-threonine vs. LogP −3.5 for L-Threonine Enables Differential Extraction and Chromatographic Behavior

The computed LogP of 4,4,4-trichloro-L-threonine is 0.83 , representing a >4 log-unit increase in lipophilicity compared to native L-threonine (LogP ≈ −3.5, class reference). The polar surface area (PSA) is 83.55 Ų . This pronounced hydrophobicity shift enables organic solvent extraction of the intermediate during synthesis, simplifying purification relative to native threonine which remains largely aqueous. The molecular weight of 222.45 g/mol and empirical formula C₄H₆Cl₃NO₃ are well-characterized .

Lipophilicity shift
Data to verify
LogP 0.83 (Δ ≈ 4.3 vs. L-Thr)
Supports extraction/purification strategy
Computed value; experimental confirmation pending
Physicochemical properties LogP Extraction efficiency

Radiolabeling Compatibility: γ,γ,γ-Trichloro-allo-threonine Enables Tritium Incorporation for Metabolic Tracing Studies

The diastereospecific synthesis of D- and L-allo-threonines from D- or L-serine proceeds via γ,γ,γ-trichloro-allo-threonine as the key intermediate. Catalytic hydrogenolysis with tritium gas (³H₂) yields tritium-labelled allo-threonine with diastereomeric purity [1]. This approach is specifically enabled by the trichloromethyl group, which serves as a leaving group for hydrogen/tritium incorporation. Alternative routes employing non-halogenated intermediates cannot provide the same regioselective tritium insertion at the γ-carbon.

Radiolabeling compatibility
Class-level
γ-CCl₃ → CT₃ by ³H₂/Pd/C
Reported labeling route; requires in-house validation
Burke et al. (1991) synthesis
Tritium labeling Metabolic tracing Allo-threonine synthesis

Highest-Value Application Scenarios for 4,4,4-Trichloro-L-threonine Procurement


GMP-Grade Allo-Threonine-Free L-Threonine Production for Peptide APIs

Pharmaceutical manufacturers requiring threo-threonine of >99.5% diastereomeric purity for solid-phase peptide synthesis (SPPS) of therapeutic peptides should procure 4,4,4-trichloro-L-threonine as the penultimate intermediate. The Matsumoto patent process delivers threo-threonine with no detectable allo-threonine (0% by paper chromatography and NMR) at 93% conversion yield [1]. This eliminates the need for costly diastereomer separation steps required by fermentation-derived threonine, which typically contains 1–5% allo-threonine.

Synthesis of Tritium-Labelled Allo-Threonine for Pharmacokinetic and Metabolic Studies

Contract research organizations (CROs) and academic core facilities performing ADME studies requiring ³H-labelled allo-threonine should prioritize the trichlorinated intermediate. The Burke et al. (1991) route from L-serine via γ,γ,γ-trichloro-allo-threonine enables regioselective tritium incorporation at the γ-methyl position in a single hydrogenolysis step, avoiding multi-step protection/deprotection sequences required by alternative approaches [2].

Stereochemical Probe in Threonine-Metabolizing Enzyme Assays

Biochemical laboratories studying threonine aldolase, threonine dehydrogenase, or threonyl-tRNA synthetase can utilize 4,4,4-trichloro-L-threonine as a stereochemically defined substrate analog. While direct inhibition data are not yet published, the compound's enhanced lipophilicity (LogP 0.83 vs. −3.5 for L-threonine) and the steric bulk of the CCl₃ group make it a valuable probe for mapping active-site steric tolerance. Researchers should note that this application currently rests on class-level inference from other γ-halogenated β-hydroxy-α-amino acids and requires experimental validation .

Application
Selection Property
Validation Focus
Allo-free threo-threonine synthesis
CCl₃-directed trans-oxazoline formation
Diastereomeric purity by chromatography/NMR
Tritium-labelled allo-threonine preparation
Regioselective CCl₃ hydrogenolysis
Radiochemical purity and enantiomer confirmation
Threonine enzyme probe development
CCl₃ lipophilic/steric perturbation
Experimental binding/inhibition assays (data unreported)
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